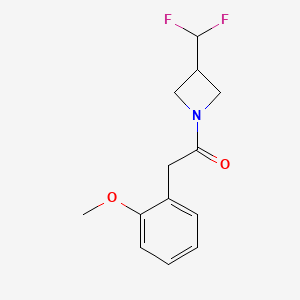

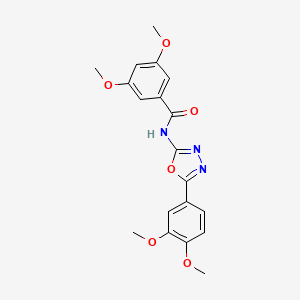

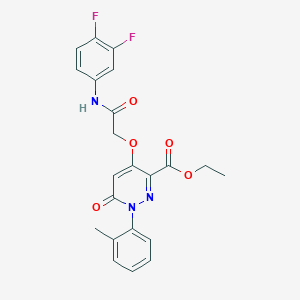

![molecular formula C16H12BrNO3S3 B2914883 N-[(5-benzoylthiophen-2-yl)methyl]-5-bromothiophene-2-sulfonamide CAS No. 1797615-53-2](/img/structure/B2914883.png)

N-[(5-benzoylthiophen-2-yl)methyl]-5-bromothiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-[(5-benzoylthiophen-2-yl)methyl]-5-bromothiophene-2-sulfonamide, also known as BVT.5182, is a small molecule inhibitor that has shown potential in various scientific research applications. 5182.

Applications De Recherche Scientifique

Interaction with Surfactants

Research by Saeed et al. (2017) investigated the solubilization of thiophene derivatives, including those related to N-[(5-benzoylthiophen-2-yl)methyl]-5-bromothiophene-2-sulfonamide, by micellar solutions of anionic surfactant Sodium dodecyl sulphate (SDS). The study utilized electrical conductivity and UV–vis spectroscopy to explore the interaction, revealing spontaneous solubilization driven by enthalpy and entropy. The findings suggested that the compound's large molecular size and aromatic nature affected its solubilization negatively, indicated by poor binding capacity and inadequate partitioning (Saeed et al., 2017).

Synthesis and Biological Evaluation

Another study by Noreen et al. (2017) focused on the synthesis of thiophene sulfonamide derivatives via Suzuki cross-coupling reaction, highlighting a convenient approach for their production. These compounds were evaluated for urease inhibition, hemolytic, and antibacterial activities. The study found that some derivatives exhibited significant biological activities, suggesting their potential as therapeutic agents. Specifically, a compound demonstrated high urease inhibition activity, surpassing the standard thiourea, and exhibited promising antibacterial properties (Noreen et al., 2017).

Antibacterial and Antifungal Properties

Research on sulfonamide-derived compounds and their transition metal complexes conducted by Chohan and Shad (2011) synthesized new ligands and their metal complexes to explore their antibacterial and antifungal activities. The study revealed that all compounds showed moderate to significant activity against various bacterial strains and good antifungal activity, demonstrating the potential of sulfonamide derivatives in developing new antimicrobial agents (Chohan & Shad, 2011).

Antitumor and Antibacterial Agents

Hafez et al. (2017) synthesized a novel series of compounds, including thiophene derivatives, to evaluate their in vitro activity against tumor cell lines and antibacterial activity. The study identified compounds with higher activity against liver, colon, and lung cancer cell lines compared to the standard drug doxorubicin. Additionally, some compounds exhibited high antibacterial activity, highlighting the therapeutic potential of thiophene sulfonamide derivatives in treating cancer and bacterial infections (Hafez et al., 2017).

Propriétés

IUPAC Name |

N-[(5-benzoylthiophen-2-yl)methyl]-5-bromothiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrNO3S3/c17-14-8-9-15(23-14)24(20,21)18-10-12-6-7-13(22-12)16(19)11-4-2-1-3-5-11/h1-9,18H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCQDHBJWRUNNAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(S2)CNS(=O)(=O)C3=CC=C(S3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrNO3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(5-benzoylthiophen-2-yl)methyl]-5-bromothiophene-2-sulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

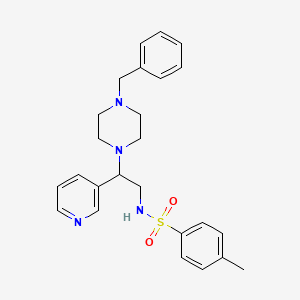

![Methyl 7-(4-chlorophenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2914800.png)

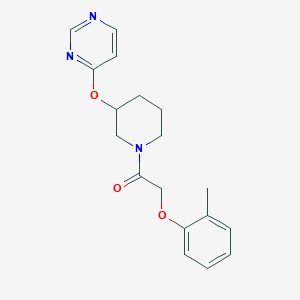

![ethyl 5-[[(Z)-(3,4-dimethoxyphenyl)methylideneamino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2914802.png)

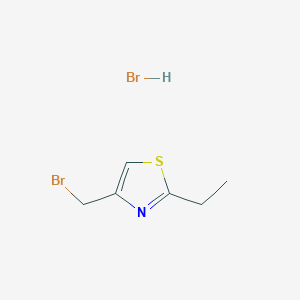

![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2914806.png)

![N-(3-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2914808.png)

![6-({8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}oxy)pyridine-3-carbonitrile](/img/structure/B2914817.png)